Ethenesulfonyl chloride

Description

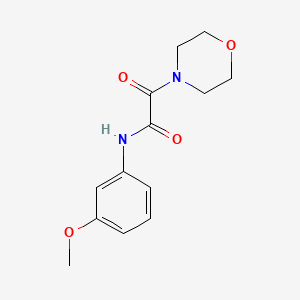

Structure

3D Structure

Properties

IUPAC Name |

ethenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2S/c1-2-6(3,4)5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOZNPPBKHYHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6608-47-5 | |

| Record name | ethenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethenesulfonyl Chloride (CAS 6608-47-5): A Technical Guide for Advanced Synthesis and Drug Discovery

This guide provides an in-depth exploration of ethenesulfonyl chloride, a highly reactive and versatile reagent. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer a comprehensive understanding of its synthesis, reactivity, and critical applications, particularly in the design of targeted covalent inhibitors.

Introduction: The Unique Profile of a Bifunctional Reagent

This compound, also known as vinylsulfonyl chloride, is a colorless to light yellow liquid distinguished by its dual reactivity.[1] The molecule incorporates two key functional groups: a highly electrophilic sulfonyl chloride and an activated carbon-carbon double bond. This unique combination makes it a valuable building block in organic synthesis, enabling the introduction of the vinylsulfonyl moiety, a group of significant interest in medicinal chemistry.

The sulfonyl chloride group readily undergoes nucleophilic substitution with a wide range of nucleophiles, such as amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively. The resulting vinylsulfonamide or vinylsulfonate products are potent Michael acceptors, capable of undergoing conjugate addition with biological nucleophiles, a property that is expertly harnessed in the development of covalent inhibitors.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6608-47-5 | [4] |

| Molecular Formula | C₂H₃ClO₂S | [4] |

| Molecular Weight | 126.56 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 164.2 °C | [4] |

| Density | 1.393 g/cm³ | [1] |

| Flash Point | 53.1 °C | [4] |

| Refractive Index | 1.585 | [1] |

| Solubility | Soluble in many organic solvents (e.g., Chloroform, DMSO); insoluble in water. | [1] |

| Stability | Moisture sensitive. | [1] |

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes. The selection of a particular method often depends on the availability of starting materials, scalability, and safety considerations.

One common industrial method involves the sulfochlorination of 1-chloroethane, followed by dehydrohalogenation to yield the desired vinylsulfonyl chloride.[5] This process leverages readily available feedstocks.

An alternative patented process describes the synthesis from divinyl disulfide. This method involves reacting divinyl disulfide with controlled amounts of water and chlorine at temperatures between 0-40 °C in a suitable solvent like glacial acetic acid.[6] This process is reported to produce this compound in high yield.[6]

Core Reactivity and Mechanistic Considerations

The utility of this compound stems from a predictable, two-stage reactivity profile: initial nucleophilic substitution at the sulfonyl group, followed by Michael addition to the newly formed vinyl sulfone derivative.

Nucleophilic Substitution: Formation of Vinyl Sulfonamides and Sulfonates

The primary reaction of this compound is the sulfonylation of nucleophiles. This reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic sulfur center.

Primary and secondary amines readily react with this compound, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to quench the HCl byproduct, affording vinyl sulfonamides in good yields.[7][8]

Caption: General scheme for vinyl sulfonamide synthesis.

The acidic proton on the nitrogen of primary sulfonamides can influence the reactivity of the vinyl group in subsequent reactions.[9]

In a similar fashion, alcohols react with this compound in the presence of a base to yield vinyl sulfonates.[10] This reaction is a straightforward way to "activate" an alcohol, converting the hydroxyl group into a good leaving group, although in this context, the primary interest is the formation of the vinyl sulfonate moiety itself.[10] The mechanism involves nucleophilic attack by the alcohol's oxygen on the sulfur atom, followed by the elimination of a chloride ion.[11]

The Michael Addition: Covalent Bond Formation

The vinyl sulfonamides and vinyl sulfonates produced are highly effective Michael acceptors. The electron-withdrawing sulfonyl group polarizes the double bond, making the β-carbon susceptible to attack by soft nucleophiles.[2] This reactivity is the cornerstone of their application in drug discovery.

Caption: Mechanism of the Michael addition to a vinyl sulfone.

In a biological context, the nucleophiles are typically the side chains of amino acid residues such as cysteine (thiol group) or lysine (amino group).[12] The reaction is an aza-Michael addition for amines and a thiol-Michael addition for thiols. The rate of this reaction can be influenced by the solvent, with aqueous systems often accelerating the aza-Michael addition.[9] The reactivity of vinyl sulfones is generally higher than that of structurally related vinyl acrylamides, making them potent electrophilic "warheads".[12][13]

Application in Drug Discovery: The Vinyl Sulfonyl "Warhead"

The ability of the vinyl sulfone group to form stable, irreversible covalent bonds with protein targets has made it a privileged scaffold in the design of targeted covalent inhibitors (TCIs).[2][14] TCIs offer several advantages, including prolonged duration of action, high potency, and the ability to overcome drug resistance.[3]

The general strategy involves designing a molecule that binds non-covalently to the target protein's active site with high affinity and selectivity. Appended to this recognition motif is a vinyl sulfone or sulfonamide "warhead" positioned to react with a nearby nucleophilic amino acid residue, thereby permanently inactivating the protein.[14]

Table 2: Examples of Protein Classes Targeted by Vinyl Sulfone-Based Covalent Inhibitors

| Target Class | Specific Example | Targeted Residue(s) | Reference(s) |

| Proteases | Chikungunya nsP2 Cysteine Protease | Cysteine | [15] |

| SARS-CoV-2 Main Protease | Cysteine | [12] | |

| Kinases | Bruton's Tyrosine Kinase (BTK) | Cysteine | [14] |

| Epidermal Growth Factor Receptor (EGFR) | Cysteine | [14] | |

| Other Enzymes | Carbonic Anhydrase IX | Histidine | [3] |

| TEAD Autopalmitoylation | Cysteine | [16] | |

| Transcription Factors | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Cysteine | [2] |

The vinyl sulfone warhead is particularly versatile, having been shown to react with cysteine, lysine, and even histidine residues.[2][3] This expands the range of potential protein targets beyond those accessible by more traditional cysteine-reactive warheads like acrylamides.

Experimental Protocols

The following protocols are representative examples for the synthesis and reaction of vinyl sulfone derivatives. Researchers should adapt these procedures based on the specific substrate and scale, always adhering to strict safety protocols.

Protocol 1: General Synthesis of a Vinyl Sulfonamide

This procedure is adapted from standard sulfonylation methods.[7]

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution and cool the mixture to 0 °C in an ice bath.

-

Sulfonylation: Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the cooled amine solution via a dropping funnel.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[17] Note: Vinyl sulfonamides can be prone to polymerization on silica gel, so prompt chromatography is recommended.[18]

Protocol 2: Thiol-Michael Addition to a Vinyl Sulfonamide

This protocol illustrates the covalent modification reaction.

-

Reactant Preparation: Dissolve the vinyl sulfonamide (1.0 eq.) in a suitable solvent (e.g., acetonitrile, or a mixture like methanol/water for improved rates).[9]

-

Nucleophile Addition: Add the thiol-containing compound (e.g., N-acetyl cysteine methyl ester, 1.0-1.2 eq.) to the solution.

-

Catalysis (if necessary): For less reactive systems, a base catalyst such as DBU can be added.[19]

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by ¹H NMR or LC-MS to observe the disappearance of the vinyl protons and the appearance of the adduct signals.[18]

-

Isolation: Once the reaction is complete, the solvent can be removed in vacuo. The resulting adduct can be purified by chromatography or crystallization if necessary, though for analytical purposes, the crude product is often sufficient.

Caption: Experimental workflow from starting materials to covalent adduct.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Corrosive: It causes severe skin burns and eye damage.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Moisture Sensitive: The compound reacts with water, potentially releasing toxic and corrosive hydrogen chloride gas.[5] All reactions and storage should be under anhydrous conditions and an inert atmosphere.[1]

-

Irritant: It is irritating to the respiratory tract. Handle only in a well-ventilated fume hood.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and water.[20] For long-term storage, keeping it in a freezer at temperatures below -15°C is recommended.[1][4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a powerful reagent for the modern synthetic and medicinal chemist. Its well-defined, two-stage reactivity allows for the straightforward synthesis of vinyl sulfonamides and sulfonates, which are potent and versatile electrophilic partners for covalent inhibitor design. A thorough understanding of its properties, reaction mechanisms, and handling requirements is essential for safely and effectively leveraging this valuable building block in the pursuit of novel therapeutics and complex molecular architectures.

References

-

ChemBK. (2024-04-29). vinyl sulfonic acid chloride. [Link]

-

Zolynas, R., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PMC. [Link]

-

Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. [Link]

-

Wang, Z., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Taylor & Francis Online. [Link]

-

Karim, A. A., et al. (2018). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. PMC. [Link]

-

Zolynas, R., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. [Link]

-

Good, M. I., et al. (2023). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. ACS Publications. [Link]

-

Willis, M. C., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing). [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. This compound (CAS 6608-47-5): A Versatile Reagent for Chemical Synthesis. [Link]

-

Wikipedia. Vinylsulfonic acid. [Link]

-

Morressier. (2018). Development of vinyl sulfonate and vinyl sulfonamide: Its implementation in thiol-michael crosslinking polymerization. [Link]

-

Le, K. N., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

-

ResearchGate. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. [Link]

-

Nair, D. P., et al. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing). [Link]

-

Wang, J., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed. [Link]

-

Cross, M. J., et al. (2018). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. NIH. [Link]

-

ResearchGate. a. Synthesis of vinyl sulfonate esters from 2-chloroethanesulfonyl.... [Link]

-

Sciencemadness.org. (2016). Ethane Sulfonyl Chloride Synthesis. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]

-

Lakrout, S., et al. A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]

-

Ruider, S. A., & Kappe, C. O. (2015). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. MDPI. [Link]

- Google Patents. (1956). Process for preparing ethylene sulfonyl chloride.

-

Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]

-

Semantic Scholar. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. [Link]

-

YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link]

-

Roy, K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Chemistry LibreTexts. (2023). Amine Reactions. [Link]

-

Organic Chemistry Portal. Alcohol to Chloride - Common Conditions. [Link]

-

Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

-

YouTube. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Link]

-

ChemBK. (2024). This compound. [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

Cambridge Open Engage. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]

-

YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 4. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]

- 5. Vinylsulfonic acid - Wikipedia [en.wikipedia.org]

- 6. US2772307A - Process for preparing ethylene sulfonyl chloride - Google Patents [patents.google.com]

- 7. cbijournal.com [cbijournal.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Vinyl Sulfones - Enamine [enamine.net]

- 13. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chembk.com [chembk.com]

Ethenesulfonyl Chloride: A Comprehensive Guide to its Spectroscopic Characterization

Introduction

Ethenesulfonyl chloride, also known as vinylsulfonyl chloride, is a highly reactive organosulfur compound with the chemical formula C₂H₃ClO₂S.[1] Its unique structure, featuring a vinyl group attached to a sulfonyl chloride moiety, makes it a valuable and versatile reagent in organic synthesis. It serves as a key building block for introducing the ethenesulfonyl group into various molecules, a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[2] The high reactivity of the sulfonyl chloride group allows it to readily undergo nucleophilic substitution, making it an indispensable tool for chemists.[2]

Given its reactivity, particularly its sensitivity to moisture, a thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals.[3] Accurate spectral characterization is essential for reaction monitoring, quality control, and the unambiguous confirmation of molecular structure. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is the first step in interpreting its spectral data. This compound is a colorless to yellowish oil, notable for its high reactivity.[2][4] Due to its moisture sensitivity, it requires careful handling and storage under inert and anhydrous conditions, typically in a freezer at temperatures below -20°C.[2]

| Property | Value | Source(s) |

| CAS Number | 6608-47-5 | [2][5] |

| Molecular Formula | C₂H₃ClO₂S | [2][5] |

| Molecular Weight | 126.56 g/mol | [2][5] |

| Density | 1.393 g/cm³ | [4] |

| Boiling Point | 52-56 °C (at 1 Torr) | [4] |

| SMILES | C=CS(=O)(=O)Cl | [5] |

The diagram below illustrates the molecular structure of this compound, with atoms numbered for reference in the subsequent NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is one of the most powerful tools for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is characteristic of a vinyl system, exhibiting a complex splitting pattern due to the distinct chemical environments and coupling interactions of the three vinyl protons.

Data Summary and Interpretation

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays three distinct signals, each corresponding to one of the vinyl protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Hc | 7.20 | Doublet of doublets (dd) | Jtrans = 16.2, Jcis = 9.4 |

| Hb | 6.55 | Doublet of doublets (dd) | Jtrans = 16.2, Jgem = 1.7 |

| Ha | 6.24 | Doublet of doublets (dd) | Jcis = 9.4, Jgem = 1.7 |

| Data sourced from iChemical[2] |

Causality and Interpretation:

-

Chemical Shift: The protons are significantly deshielded (shifted downfield) to the 6.24-7.20 ppm range. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl chloride (-SO₂Cl) group, which reduces the electron density around the vinyl protons.

-

Splitting Pattern: The complex "doublet of doublets" pattern arises because each vinyl proton is magnetically coupled to the other two, with different coupling constants for geminal, cis, and trans relationships.

-

Jtrans (~16.2 Hz): This large coupling constant is characteristic of protons in a trans configuration across a double bond.

-

Jcis (~9.4 Hz): The smaller coupling constant is typical for protons in a cis relationship.

-

Jgem (~1.7 Hz): The very small coupling constant reflects the interaction between the two geminal protons on the same carbon (C2).

-

Caption: ¹H-¹H coupling relationships in this compound.

Experimental Protocol: ¹H NMR

Given the moisture sensitivity of this compound, meticulous sample preparation is critical to obtain a high-quality spectrum free of artifacts from hydrolysis.

-

Solvent Preparation: Use a high-purity, anhydrous deuterated solvent (e.g., CDCl₃). It is best practice to use a solvent from a freshly opened ampoule or one that has been dried over molecular sieves.[6] For highly sensitive applications, the solvent can be degassed via several freeze-pump-thaw cycles.

-

Sample Handling (Inert Atmosphere): All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox) to prevent exposure to atmospheric moisture.[6]

-

Sample Preparation: a. In the inert atmosphere, accurately weigh 5-10 mg of this compound into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of the anhydrous deuterated solvent.[7] c. For quantitative analysis, a known amount of an internal standard can be added.

-

Sealing the Sample: Cap the NMR tube securely with a screw cap to maintain the inert atmosphere.[6] For long-term storage or analysis at elevated temperatures, the NMR tube can be flame-sealed.[8]

-

Instrumental Parameters: a. Acquire the spectrum on a spectrometer with a field strength of 300 MHz or higher. b. Set the spectral width to cover the expected range (e.g., -1 to 12 ppm). c. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. d. Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR (¹³C NMR) provides complementary information to ¹H NMR, detailing the electronic environment of the carbon skeleton.

Data Summary and Interpretation

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~140 - 150 | Attached directly to the strongly electron-withdrawing -SO₂Cl group, causing significant deshielding. |

| C2 | ~130 - 140 | Also deshielded due to its participation in the π-system, but to a lesser extent than C1. |

| Predicted values based on general alkene chemical shift ranges (115-140 ppm) and the deshielding effect of the sulfonyl chloride group.[9][10] |

Causality and Interpretation:

-

The chemical shifts for both carbons fall within the typical range for sp²-hybridized carbons in an alkene.[9]

-

The carbon atom directly bonded to the sulfur (C1) is expected to be further downfield (higher ppm) than the terminal vinyl carbon (C2). This is because the inductive electron-withdrawing effect of the -SO₂Cl group is strongest on the adjacent carbon, leading to greater deshielding.

Experimental Protocol: ¹³C NMR

The protocol for preparing a ¹³C NMR sample is identical to that for ¹H NMR, with the same stringent requirements for anhydrous and inert conditions.

-

Sample Preparation: Follow steps 1-4 as outlined in the ¹H NMR protocol. A slightly more concentrated sample may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrumental Parameters: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm). c. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio. d. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by strong absorptions characteristic of the sulfonyl chloride and vinyl moieties.

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3010 | Medium | =C-H Stretch |

| ~1680 - 1620 | Variable | C=C Stretch |

| ~1410 - 1370 | Strong | SO₂ Asymmetric Stretch |

| ~1204 - 1166 | Strong | SO₂ Symmetric Stretch |

| Data based on characteristic absorption regions for sulfonyl chlorides and alkenes.[8][11][12] |

Causality and Interpretation:

-

SO₂ Stretches: The most diagnostic peaks in the spectrum are the two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. The high intensity and characteristic positions of these bands are a clear indicator of the sulfonyl group.[8][13]

-

Vinyl Group Vibrations: The presence of the vinyl group is confirmed by the C=C stretching vibration and the C-H stretching vibration at a wavenumber just above 3000 cm⁻¹, a region typically indicative of unsaturation.[11]

Experimental Protocol: IR Spectroscopy

Due to its liquid state and reactivity, the spectrum is best obtained using a thin film method with salt plates or using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (Thin Film Method): a. In a fume hood, place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr). b. Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film. c. Ensure no air bubbles are trapped between the plates.

-

Sample Preparation (ATR Method): a. Place a small drop of this compound directly onto the ATR crystal. b. Acquire the spectrum. This method is often preferred for its simplicity and minimal sample requirement.

-

Data Acquisition: a. Place the sample holder or press the ATR anvil into the spectrometer. b. Acquire a background spectrum of the empty sample compartment or clean ATR crystal. c. Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹). d. The final spectrum should be displayed in terms of percent transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Data Summary and Interpretation

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment | Notes |

| 126 / 128 | [C₂H₃SO₂Cl]⁺ | Molecular ion peak. The M+2 peak at m/z 128 is due to the ³⁷Cl isotope. |

| 99 / 101 | [SO₂Cl]⁺ | A highly characteristic fragment for sulfonyl chlorides. |

| 91 | [C₂H₃SO₂]⁺ | Loss of a chlorine radical from the molecular ion. |

| 63 | [C₂H₃S]⁺ | Further fragmentation involving the loss of SO₂. |

| 27 | [C₂H₃]⁺ | Vinyl cation, often a prominent peak in the spectra of vinyl compounds. |

| Experimental data sourced from PubChem, NIST Mass Spectrometry Data Center.[5] |

Causality and Fragmentation Pathway:

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺). This high-energy species then undergoes cleavage at its weakest bonds.

-

α-Cleavage: The bond between the vinyl group and the sulfur atom can cleave, leading to the loss of a vinyl radical (•C₂H₃) and the formation of the characteristic [SO₂Cl]⁺ ion (m/z 99/101) .

-

S-Cl Bond Cleavage: The S-Cl bond can break, resulting in the loss of a chlorine radical (•Cl) to form the [C₂H₃SO₂]⁺ ion (m/z 91) .

-

Further Fragmentation: The [C₂H₃SO₂]⁺ ion can further lose sulfur dioxide (SO₂) to yield the [C₂H₃S]⁺ ion (m/z 63) . The formation of the stable vinyl cation [C₂H₃]⁺ (m/z 27) is also a favorable pathway.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

A gas chromatography-mass spectrometry (GC-MS) system is well-suited for the analysis of the volatile this compound.

-

Sample Preparation: a. Prepare a dilute solution of this compound in a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate). b. The concentration should be low (e.g., ~1 mg/mL) to avoid saturating the detector.

-

GC Parameters: a. Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). b. Set a suitable temperature program, starting at a low temperature (e.g., 40-50 °C) and ramping up to ensure good separation from the solvent and any impurities. c. Optimize the injector temperature to ensure volatilization without thermal decomposition.

-

MS Parameters (Electron Ionization - EI): a. Use a standard electron energy of 70 eV. b. Set the mass range to scan from a low m/z (e.g., 20) to above the expected molecular weight (e.g., 150). c. The ion source and transfer line temperatures should be maintained at a level (e.g., 200-250 °C) to prevent condensation.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The ¹H NMR spectrum is defined by the characteristic splitting pattern of its three vinyl protons, heavily influenced by the electron-withdrawing sulfonyl chloride group. The IR spectrum is dominated by the strong, tell-tale absorptions of the S=O bonds. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern, including the diagnostic [SO₂Cl]⁺ ion. Due to the compound's reactivity, the cornerstone of reliable analysis is the rigorous application of anhydrous and inert sample handling techniques. The data and protocols presented in this guide serve as a validated reference for researchers, enabling confident identification and utilization of this important synthetic building block.

References

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link][8][13]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533445, this compound. Retrieved from [Link][1][5]

-

iChemical. (n.d.). vinyl sulfonic acid chloride, CAS No. 6608-47-5. Retrieved from [Link]

-

ResearchGate. (2015). How can we take the NMR of a moisture sensitive compound?. Retrieved from [Link][6]

-

Thompson, L. K. (1975). Preparation of nmr samples of air and moisture sensitive compounds. Journal of Chemical Education, 52(1), 60. Available at: [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS # 6608-47-5, Vinylsulfonyl chloride - chemBlink [chemblink.com]

- 5. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethenesulfonyl Chloride

Introduction: The Pivotal Role of Ethenesulfonyl Chloride in Modern Synthesis

This compound, also known as vinylsulfonyl chloride, is a highly reactive and versatile bifunctional reagent with the chemical formula C₂H₃ClO₂S.[1][2] Its structure, featuring both a reactive sulfonyl chloride group and a polymerizable vinyl group, makes it an invaluable building block in organic synthesis. For professionals in drug development and materials science, this compound serves as a key intermediate for introducing the vinylsulfonyl moiety into target molecules.[1] This functional group is a cornerstone in the synthesis of various sulfonamides and sulfonated polymers, and it acts as a Michael acceptor, enabling a wide range of conjugate addition reactions.

Given its utility, the precise and unequivocal characterization of this compound is paramount for ensuring reaction success and purity of subsequent products. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for its structural elucidation and purity assessment. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, grounded in spectroscopic theory and practical, field-proven insights.

Part 1: Deconstructing the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is a classic example of a complex, first-order spin system that provides a wealth of structural information. The three vinyl protons are chemically and magnetically non-equivalent, giving rise to a distinct and predictable pattern.

The AMX Spin System

The protons on the vinyl group (CH₂=CH–) interact with each other through scalar coupling, leading to signal splitting. Due to the significant difference in their chemical environments, their chemical shifts (δ) are well-separated, a condition where the chemical shift difference (Δν in Hz) is much larger than the coupling constant (J in Hz). This arrangement is defined by Pople notation as an AMX spin system .[3][4] Each proton signal appears as a doublet of doublets (dd), as it is coupled to the other two non-equivalent protons.[3]

Let's denote the three protons as Hₐ, Hₘ, and Hₓ:

-

Hₐ: The proton on the carbon atom bonded to the sulfonyl chloride group.

-

Hₘ: The terminal proton cis to Hₐ.

-

Hₓ: The terminal proton trans to Hₐ.

These protons are coupled by three distinct coupling constants:

-

³Jₐₓ (trans): Coupling between Hₐ and Hₓ.

-

³Jₐₘ (cis): Coupling between Hₐ and Hₘ.

-

²Jₘₓ (geminal): Coupling between Hₘ and Hₓ.

The following diagram illustrates the molecular structure and the proton coupling relationships.

Caption: Molecular structure and proton coupling (J) pathways.

Predicted Chemical Shifts and Coupling Constants

The strongly electron-withdrawing sulfonyl chloride group (–SO₂Cl) significantly deshields the adjacent protons. Hₐ, being on the same carbon, is the most deshielded. The terminal protons (Hₘ and Hₓ) are less deshielded. Based on empirical data and spectral prediction, the following values are typical for a spectrum recorded in CDCl₃.[5]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| Hₐ | ~7.20 | dd | ³Jₐₓ = ~16.2 Hz (trans), ³Jₐₘ = ~9.4 Hz (cis) |

| Hₓ | ~6.55 | dd | ³Jₐₓ = ~16.2 Hz (trans), ²Jₘₓ = ~1.7 Hz (geminal) |

| Hₘ | ~6.24 | dd | ³Jₐₘ = ~9.4 Hz (cis), ²Jₘₓ = ~1.7 Hz (geminal) |

Causality behind the values:

-

Chemical Shift (δ): The sulfonyl chloride group's inductive effect and anisotropy cause Hₐ to resonate furthest downfield.

-

Coupling Constants (J): The magnitude of ³J coupling is dihedral angle-dependent. The ~180° angle between the trans protons (Hₐ, Hₓ) results in a large coupling constant (~16 Hz), while the ~0° angle for the cis protons (Hₐ, Hₘ) gives a smaller value (~9 Hz). The ²J geminal coupling is typically small for sp²-hybridized carbons.[6]

Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following methodology is a field-proven standard for acquiring a high-quality ¹H NMR spectrum of this compound.

Step-by-Step Methodology

-

Safety First - Handling Precautions: this compound is flammable, corrosive, and causes severe skin and eye damage.[7] It is also highly reactive with moisture. All handling must be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles.[8][9]

-

Sample Preparation:

-

Take a clean, dry NMR tube rated for your spectrometer's field strength.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the tube using a dry syringe or pipette. CDCl₃ is a suitable solvent as it is aprotic and dissolves the analyte well.[10] Ensure the solvent is from a fresh, sealed bottle to minimize water content.

-

Add 1-2 mg of this compound directly into the NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[11]

-

Cap the NMR tube securely and gently invert several times to ensure the sample is fully dissolved.

-

-

Instrument Setup and Data Acquisition (300/400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.

-

Set acquisition parameters:

-

Spectral Width: ~12-15 ppm

-

Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration, though it may not be critical for simple identification.

-

Number of Scans: 8-16 scans. This compound provides a strong signal, so extensive signal averaging is usually unnecessary.

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to achieve a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals. The relative integrals for the three distinct multiplets should be 1:1:1.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

-

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis.

Part 3: Synthetic Utility and Reactivity Context

Understanding the reactivity of this compound is key to appreciating why its NMR characterization is so crucial. It is a powerful electrophile, primarily used in nucleophilic substitution reactions at the sulfur atom.

Key Reactions

The most common application involves the reaction with primary or secondary amines to form vinyl sulfonamides, a motif present in many biologically active compounds.[1]

Reaction: R₂NH + CH₂=CHSO₂Cl → CH₂=CHSO₂NR₂ + HCl

This reaction is often monitored by ¹H NMR to track the disappearance of the starting material's characteristic AMX pattern and the appearance of new, often more complex, signals corresponding to the product.

The diagram below illustrates this general synthetic transformation.

Caption: General reaction pathway of this compound.

Conclusion

The ¹H NMR spectrum of this compound is information-rich, providing a definitive fingerprint for its structural verification. The characteristic AMX spin system, with its three distinct doublet-of-doublets, allows for unambiguous identification. By coupling a robust theoretical understanding with a meticulous and safe experimental protocol, researchers, scientists, and drug development professionals can confidently utilize this powerful analytical technique to ensure the quality of this pivotal reagent and drive their synthetic programs forward.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Ethanesulfonyl Chloride, 2-Chloro-. NJ.gov. Retrieved from [Link]

-

Aaron Chemicals LLC. (2025). Safety Data Sheet: this compound. Aaron Chemicals. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). This compound (CAS 6608-47-5): A Versatile Reagent for Chemical Synthesis. Ningbo Inno Pharmchem. Retrieved from [Link]

-

iChemical. (n.d.). vinyl sulfonic acid chloride, CAS No. 6608-47-5. Retrieved from [Link]

-

Reich, H. J. (n.d.). Pople Nomenclature for Coupled Spin Systems. University of Wisconsin. Retrieved from [Link]

-

JoVE. (2024). ¹H NMR: Pople Notation. Journal of Visualized Experiments. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanesulfonyl chloride. NIST WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: General procedure for the preparation of α-hydroxy ketones. Retrieved from [Link]

-

PubChem. (n.d.). Ethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Faculty Web Pages. (n.d.). 1H NMR Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethanesulfonyl chloride. NIST WebBook, SRD 69. Retrieved from [Link]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved from [Link]

-

Kwan, E. E. (n.d.). Coupling constant practice. Harvard University. Retrieved from [Link]

-

Le-Dévédec, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). Vinylsulfonyl chloride | CAS 6608-47-5. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

- Günther, H. (1995). Analysis of NMR Spectra.

-

Lin, Y.-R., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Video: ¹H NMR: Pople Notation [jove.com]

- 5. vinyl sulfonic acid chloride, CAS No. 6608-47-5 - iChemical [ichemical.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. rsc.org [rsc.org]

Ethenesulfonyl Chloride: A Comprehensive Technical Guide to ¹³C NMR Analysis

Introduction: The Significance of Ethenesulfonyl Chloride and the Role of ¹³C NMR

This compound (ESC), also known as vinylsulfonyl chloride, is a highly reactive bifunctional molecule of significant interest in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials.[1][2] Its vinyl and sulfonyl chloride moieties provide orthogonal reactivity, making it a versatile building block for introducing the vinylsulfonyl group, a known Michael acceptor, into various molecular scaffolds. The precise characterization of this reactive intermediate is paramount for ensuring the integrity of subsequent synthetic steps and the purity of the final products.

Among the suite of analytical techniques available for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a direct and powerful method for confirming the carbon skeleton of this compound. This guide provides an in-depth technical overview of the ¹³C NMR analysis of ESC, tailored for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, provide a field-proven experimental protocol that accounts for the compound's reactivity, and detail the interpretation of the spectral data, grounded in authoritative references.

Theoretical Framework: Predicting the ¹³C NMR Spectrum of this compound

The structure of this compound (CH₂=CHSO₂Cl) consists of two sp²-hybridized vinyl carbons directly attached to a strongly electron-withdrawing sulfonyl chloride group. This electronic environment dictates the chemical shifts (δ) of the vinyl carbons in the ¹³C NMR spectrum.

-

Inductive and Anisotropic Effects: The sulfonyl chloride group exerts a powerful electron-withdrawing inductive effect, which deshields the attached carbon atom (Cα). This deshielding effect causes the Cα signal to appear further downfield (at a higher ppm value) in the spectrum. The terminal methylene carbon (Cβ) is also influenced, though to a lesser extent. The electronegativity of the substituent directly correlates with the downfield shift of the adjacent carbon.[3]

-

Resonance Structures: Resonance delocalization can also influence the electron density at the vinyl carbons. While the inductive effect is dominant, understanding resonance contributions provides a more complete picture of the electronic distribution.

Based on these principles and analysis of related vinyl sulfone compounds, we can predict the approximate chemical shifts for the two unique carbons in this compound.

Experimental Protocol: A Self-Validating System for Acquiring High-Quality Spectra

The high reactivity of this compound, particularly its sensitivity to moisture and nucleophiles, necessitates a carefully designed experimental protocol to ensure the acquisition of a clean and representative ¹³C NMR spectrum.[2][4] This protocol is designed as a self-validating system, where careful preparation prevents degradation and ensures the observed spectrum is solely that of the target compound.

Step 1: Reagent and Glassware Preparation

The causality behind this initial step is the prevention of hydrolysis. Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which would lead to a complex and misleading NMR spectrum.

-

Glassware: Use an oven-dried (≥120 °C for at least 4 hours) 5 mm NMR tube and cap, along with a dry gas-tight syringe and needle.[5] Allow glassware to cool to room temperature in a desiccator under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Selection: The choice of a deuterated solvent is critical. Protic solvents (e.g., CD₃OD, D₂O) and highly nucleophilic solvents (e.g., DMSO-d₆) are incompatible. Chloroform-d (CDCl₃) can contain acidic impurities that may promote degradation.[6] Tetrahydrofuran-d₈ (THF-d₈) is a recommended choice due to its relative inertness and low hygroscopicity.[6] Ensure the solvent is from a freshly opened bottle or has been dried over molecular sieves.[7]

-

Analyte: this compound should be of high purity (>97%).[8] Handle the compound under an inert atmosphere in a glove box or using Schlenk line techniques.

Step 2: Sample Preparation under Inert Atmosphere

This workflow is designed to minimize exposure to atmospheric moisture.

-

Concentration: For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time. Aim for a concentration of 50-100 mg in approximately 0.6 mL of solvent.[5]

-

Dissolution: In a glovebox or under a positive pressure of inert gas, weigh the this compound into a small, dry vial. Using a dry syringe, add the deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[9]

-

Capping and Sealing: Tightly cap the NMR tube. For added protection against atmospheric moisture during transport and analysis, the cap can be wrapped with Parafilm®.

Step 3: NMR Spectrometer Parameters

-

Instrument: A modern NMR spectrometer with a field strength of at least 75 MHz for ¹³C is recommended.[10]

-

Experiment: A standard proton-decoupled ¹³C NMR experiment is appropriate.

-

Acquisition Parameters:

-

Pulse Width: Calibrated 90° pulse.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay can be beneficial for ensuring quantitative accuracy, although it will increase the total experiment time.

-

Number of Scans: 128 to 1024 scans, depending on the sample concentration and spectrometer sensitivity.

-

Temperature: Standard probe temperature (e.g., 25 °C).

-

Spectral Interpretation and Data Analysis

While an experimental spectrum for this compound is not readily found in peer-reviewed literature, a robust prediction can be made by comparing it to structurally similar vinyl sulfones for which experimental data is available.

| Compound | Cα (SO₂) Chemical Shift (ppm) | Cβ (CH₂) Chemical Shift (ppm) | Reference |

| This compound (Predicted) | ~138 – 143 | ~130 – 135 | N/A |

| Divinyl Sulfone | 138.8 | 131.5 | [11] |

| Methyl Vinyl Sulfone | 138.2 | 130.4 | |

| Phenyl Vinyl Sulfone | 139.1 | 128.0 | [3] |

-

Cα (CHSO₂Cl): The carbon directly attached to the sulfonyl chloride group is expected to be the most deshielded. Based on the data from divinyl sulfone (138.8 ppm) and methyl vinyl sulfone (138.2 ppm), and considering the high electronegativity of chlorine, the Cα of this compound is predicted to be in the 138-143 ppm range.[11]

-

Cβ (CH₂): The terminal methylene carbon will be less deshielded than Cα. The reference compounds show this carbon appearing between 128.0 and 131.5 ppm.[3][11] A reasonable prediction for Cβ in this compound is the 130-135 ppm range.

Common Challenges and Troubleshooting

-

Presence of Additional Peaks: The appearance of unexpected signals may indicate sample degradation. A peak corresponding to a sulfonic acid derivative would be a primary indicator of hydrolysis.

-

Broad Lines: Poor spectral resolution (broad peaks) can result from the presence of particulate matter or high sample viscosity.[9] Re-filtering the sample or preparing a more dilute sample may be necessary.

-

Low Signal-to-Noise: If the signal is weak, increase the number of scans. Ensuring the sample concentration is adequate (≥50 mg/0.6 mL) is the first step to mitigating this issue.[5]

Conclusion

The ¹³C NMR analysis of this compound is a definitive method for its structural confirmation. Success hinges on a meticulous experimental approach that rigorously excludes moisture to prevent degradation of this reactive molecule. By understanding the electronic effects of the sulfonyl chloride group and leveraging spectral data from analogous compounds, the two characteristic vinyl carbon signals can be confidently predicted and assigned. This guide provides the theoretical foundation and a robust, field-proven protocol to empower researchers to obtain high-quality, reliable ¹³C NMR data for this important chemical building block, thereby ensuring the integrity and success of their synthetic endeavors.

References

-

SpectraBase. Vinyl sulfone - Optional[13C NMR] - Chemical Shifts. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

Supporting Information for "Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox". Columbia University. [Link]

-

Grygorenko, O. et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

-

Lee, J. et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

-

Kevill, D. N. & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubChem. This compound. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

- 1. This compound | 6608-47-5 | FE157085 | Biosynth [biosynth.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Methanesulfonyl chloride(124-63-0) 13C NMR [m.chemicalbook.com]

- 7. Ethanesulfonyl chloride [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]

Core Principles of IR Spectroscopy in Molecular Characterization

An In-depth Technical Guide to the Infrared Spectroscopy of Ethenesulfonyl Chloride

Introduction: this compound, also known as vinylsulfonyl chloride (CAS 6608-47-5), is a highly reactive bifunctional molecule containing both a vinyl group and a sulfonyl chloride moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the vinylsulfone group, a key pharmacophore in various drug candidates and a versatile Michael acceptor. Given its reactivity, particularly its sensitivity to moisture and nucleophiles, rapid and accurate characterization is paramount to ensure its quality and suitability for downstream applications.[1][2] Infrared (IR) spectroscopy serves as a powerful, non-destructive, and rapid analytical technique for the structural confirmation and purity assessment of this compound. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this important chemical building block.

Infrared spectroscopy measures the interaction of infrared radiation with a molecule. Covalent bonds within a molecule are not rigid; they can be thought of as springs that vibrate at specific, quantized frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, leading to an increase in the amplitude of that vibration. An IR spectrometer detects this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).[3]

The resulting spectrum provides a unique molecular "fingerprint." The 4000 to 1450 cm⁻¹ region, known as the group frequency region, typically contains absorptions from specific bond stretches (e.g., C-H, C=C, S=O) and is invaluable for identifying the functional groups present.[3] The region below 1450 cm⁻¹, the fingerprint region, contains complex vibrations, including bending and rocking motions, that are characteristic of the molecule as a whole.[3]

Structural Analysis of this compound via IR Spectroscopy

While a publicly available, peer-reviewed spectrum of this compound is not readily accessible, a highly accurate predicted spectrum can be constructed by analyzing the characteristic absorption frequencies of its constituent functional groups: the sulfonyl chloride (-SO₂Cl) and the vinyl (ethenyl, -CH=CH₂) groups.

The Sulfonyl Chloride Group (–SO₂Cl) Vibrations

The sulfonyl chloride functional group gives rise to some of the most intense and easily identifiable peaks in the spectrum.

-

Asymmetric and Symmetric S=O Stretching: The two sulfur-oxygen double bonds result in two distinct stretching vibrations. The asymmetric stretch (νas S=O) is found at a higher frequency and is typically a very strong band. The symmetric stretch (νs S=O) occurs at a lower frequency and is also a strong band. For sulfonyl chlorides, these bands are characteristically observed in the regions of 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹, respectively.[4] The strong electron-withdrawing nature of the chlorine atom and the vinyl group influences the precise position of these bands.

-

S-Cl Stretching: The sulfur-chlorine single bond stretch (ν S-Cl) is a much weaker vibration found in the far-infrared region of the spectrum. Studies have assigned this absorption to a band around 375 cm⁻¹.[5] This peak is typically outside the range of standard mid-IR spectrometers (4000–400 cm⁻¹) and is not usually observed in routine analysis.

The Vinyl Group (–CH=CH₂) Vibrations

The vinyl group provides several characteristic peaks that confirm its presence.

-

=C-H Stretching: The stretching of the C-H bonds where the carbon is part of a double bond (an sp²-hybridized carbon) occurs at frequencies higher than that of C-H bonds in alkanes. This absorption is typically found just above 3000 cm⁻¹, often in the 3100–3010 cm⁻¹ range.[6]

-

C=C Stretching: The carbon-carbon double bond stretch (ν C=C) gives rise to a peak of variable intensity, usually medium to weak, in the 1680–1640 cm⁻¹ region.[6] Conjugation can influence the position and intensity of this peak.

-

=C-H Bending (Out-of-Plane): The out-of-plane bending vibrations, or "wags," of the hydrogens on the double bond are often very strong and sharp, providing clear diagnostic information in the fingerprint region. For a monosubstituted alkene (R-CH=CH₂), two strong bands are typically observed around 990 cm⁻¹ and 910 cm⁻¹.[7]

Predicted IR Absorption Data for this compound

The following table summarizes the expected characteristic absorption bands for this compound, synthesized from established group frequency data.

| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |

| 3100–3010 | Medium | =C-H Stretch | Vinyl |

| 1650–1630 | Medium-Weak | C=C Stretch | Vinyl |

| 1410–1370 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride |

| 1205–1165 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride |

| ~990 | Strong | =C-H Out-of-Plane Bend | Vinyl |

| ~910 | Strong | =C-H Out-of-Plane Bend | Vinyl |

Experimental Protocol for Acquiring the IR Spectrum

The acquisition of a high-quality IR spectrum for a reactive compound like this compound requires careful attention to safety and sample handling to prevent degradation and ensure personnel safety.

Safety and Handling Precautions

Causality: this compound is classified as a flammable, corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][8] It is also highly sensitive to moisture, readily hydrolyzing to ethenesulfonic acid and hydrochloric acid. Therefore, all handling must be performed in a well-ventilated chemical fume hood, and exposure to atmospheric moisture must be minimized.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.

-

Environment: Work exclusively within a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible.[9]

-

Handling: Use dry glassware and syringes. If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon). Keep the container tightly closed when not in use.

Sample Preparation and Instrumentation

Causality: The choice of sampling technique is dictated by the liquid state of the compound and its reactivity. A neat (undiluted) sample is preferred to avoid potential reactions with solvents and to obtain a strong signal.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is the most straightforward and recommended method.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Perform a background scan in the mid-IR range (4000–400 cm⁻¹) to record the spectrum of the empty accessory.

-

Sample Application: In a fume hood, carefully place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Immediately acquire the sample spectrum.

-

Cleaning: Following analysis, clean the ATR crystal immediately by wiping with a dry swab followed by swabs soaked in an appropriate dry solvent (e.g., anhydrous acetone or isopropanol), as recommended by the instrument manufacturer. Dispose of all waste in a designated hazardous waste container.

Method 2: Neat Sample Between Salt Plates

This is a traditional method for liquid samples.

-

Instrument Setup: Perform a background scan with the empty spectrometer.

-

Sample Application: In a fume hood, place one drop of this compound onto the surface of a dry, polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top, spreading the liquid into a thin film.

-

Spectrum Acquisition: Immediately place the salt plate assembly into the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: Disassemble the plates in the fume hood and rinse them thoroughly with a dry solvent. Handle waste appropriately.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for IR analysis.

Data Interpretation and Self-Validation

A successful measurement will yield a spectrum exhibiting strong absorptions in the 1410-1165 cm⁻¹ region and additional characteristic peaks for the vinyl group. The trustworthiness of the analysis is enhanced by a self-validating system within the spectrum itself.

-

Structural Confirmation: The simultaneous presence of strong S=O stretching bands and the set of vinyl group bands (=C-H stretch, C=C stretch, and =C-H bends) provides high confidence in the structural assignment of this compound.

-

Purity Assessment: The primary impurity of concern is ethenesulfonic acid, the product of hydrolysis. This impurity would be immediately obvious by the appearance of a very broad absorption band in the 3500–3200 cm⁻¹ region, characteristic of an O-H stretch. The absence of this broad peak is a strong indicator of a high-purity, un-degraded sample. The sharpness of the diagnostic peaks also provides qualitative information about the sample's cleanliness.

By adhering to the rigorous experimental protocol and understanding the key spectral features, researchers and drug development professionals can confidently use IR spectroscopy to verify the identity and integrity of this compound, ensuring the quality of this critical reagent in their scientific endeavors.

References

- 1. 6608-47-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 6608-47-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Part 1: Foundational Principles of Sulfonyl Chloride Fragmentation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethenesulfonyl Chloride

This guide provides a detailed examination of the expected mass spectrometry fragmentation pattern of this compound (vinylsulfonyl chloride). As a reactive and important chemical intermediate, understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in research, chemical synthesis, and drug development.

Given the limited availability of public reference spectra for this specific compound, this document employs a first-principles approach. We will first analyze the well-documented fragmentation of its saturated analogue, ethanesulfonyl chloride, to establish a foundational understanding. Subsequently, we will apply established principles of fragmentation chemistry to predict the specific fragmentation pathways for this compound, paying close attention to the influence of the vinyl functional group.

Under electron ionization (EI), sulfonyl chlorides exhibit characteristic fragmentation patterns dominated by the cleavage of the relatively weak S-Cl and C-S bonds. A key diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, any fragment containing a single chlorine atom will appear as a pair of peaks (an "M" and "M+2" peak) separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This isotopic pattern is a powerful tool for identifying chlorine-containing ions in the mass spectrum.

Part 2: Analysis of a Validated Analogue - Ethanesulfonyl Chloride

To build a predictive model for this compound, we first examine the fragmentation of its saturated counterpart, ethanesulfonyl chloride (C₂H₅ClO₂S), for which extensive data is available from the NIST Mass Spectrometry Data Center.[1][2]

The primary fragmentation events for ethanesulfonyl chloride involve the initial loss of the chlorine atom or the ethyl group, followed by further fragmentation. The ethyl cation is particularly stable and often represents the base peak.

Key Fragmentation Pathways of Ethanesulfonyl Chloride

The molecular ion ([C₂H₅SO₂Cl]⁺•) is formed at m/z 128 and 130. The major fragmentation routes are illustrated below.

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Predicted Key Ions for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Mechanistic Rationale |

| 126 | Molecular Ion | [C₂H₃SO₂Cl]⁺• | Should be observable. Will show M+2 peak at m/z 128. |

| 99 | Sulfonyl chloride cation | [SO₂Cl]⁺ | Characteristic fragment from C-S bond cleavage. M+2 at m/z 101. |

| 91 | Vinylsulfonyl cation | [C₂H₃SO₂]⁺ | Result of facile S-Cl bond cleavage. |

| 62 | Chloroethene radical cation | [C₂H₃Cl]⁺• | From rearrangement and loss of neutral SO₂. M+2 at m/z 64. |

| 64 | Sulfur dioxide cation | [SO₂]⁺• | Common fragment from decomposition of sulfonyl ions. |

| 27 | Vinyl cation | [C₂H₃]⁺ | From C-S bond cleavage; likely a prominent peak. |

Part 4: Validating Protocol for GC-MS Analysis

To empirically validate the predicted fragmentation pattern, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. This protocol is designed as a self-validating system by including checks for analyte stability and system suitability.

Objective: To acquire a 70 eV Electron Ionization (EI) mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph with a split/splitless inlet.

-

Mass Spectrometer capable of EI.

Materials:

-

This compound, ≥97% purity. * Anhydrous solvent (e.g., Dichloromethane or Hexane), GC grade.

-

Inert vials with PTFE-lined septa.

Methodology:

-

Sample Preparation (Causality: this compound is reactive and moisture-sensitive; anhydrous conditions prevent degradation prior to analysis.)

-

Work in a fume hood and use appropriate personal protective equipment.

-

Prepare a stock solution of 1 mg/mL this compound in anhydrous dichloromethane.

-

Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL. Prepare fresh to minimize degradation.

-

-

GC Parameters (Causality: Parameters are chosen to ensure good peak shape and separation from solvent/impurities without causing on-column degradation.)

-

Inlet: Split mode (50:1 ratio), 200 °C. (A lower temperature is used to prevent thermal degradation of the analyte in the hot inlet).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Column: Low-polarity column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

-

MS Parameters (Causality: Standard EI conditions are used to generate reproducible fragmentation patterns comparable to library spectra.)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 25 to 200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis and Validation

-

Identify the chromatographic peak for this compound.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the spectrum for the presence of the predicted molecular ion (m/z 126/128) and key fragment ions (m/z 99/101, 91, 62/64, 27).

-

Confirm the 3:1 isotopic ratio for all chlorine-containing fragments. This serves as an internal validation of the peak assignments.

-

Conclusion

References

[1]NIST Mass Spectrometry Data Center. (n.d.). Ethanesulfonyl chloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

[2]National Center for Biotechnology Information. (n.d.). Ethanesulfonyl chloride. In PubChem Compound Database. Retrieved from [Link]

[3]S. G. K. Naga, A. D. K. J. P. P. R. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 791-797. Retrieved from [Link]

[4]National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

[5]Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

[6]Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

[7]Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

[8]Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Ethanesulfonyl chloride [webbook.nist.gov]

- 2. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethanesulfonyl chloride [webbook.nist.gov]

- 4. This compound | C2H3ClO2S | CID 533445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanesulfonyl chloride [webbook.nist.gov]

- 6. Methoxycarbonylsulfenyl chloride [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Ethenesulfonyl Chloride: A Crystallographic Guide to a Key Pharmaceutical Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ethenesulfonyl chloride (ESC) is a highly reactive bifunctional molecule, prized in medicinal chemistry and drug development for its ability to act as a versatile synthetic handle. Its vinyl group serves as a potent Michael acceptor, while the sulfonyl chloride moiety is a highly reactive electrophile. This dual reactivity makes it an invaluable building block for the synthesis of complex pharmaceutical agents, enabling the introduction of the vinyl sulfonyl group, which can form stable covalent bonds with biological targets. Understanding the precise three-dimensional structure of ESC is paramount to predicting and modulating its reactivity, thereby informing rational drug design. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine and analyze the single-crystal X-ray structure of this challenging yet crucial molecule. We will delve into the synthesis of high-purity ESC, advanced crystallization techniques for reactive liquids, the intricacies of single-crystal X-ray diffraction (SCXRD) for sensitive samples, and the interpretation of the resulting structural data in the context of its chemical behavior and application in drug discovery.

Introduction: The Significance of this compound in Drug Development